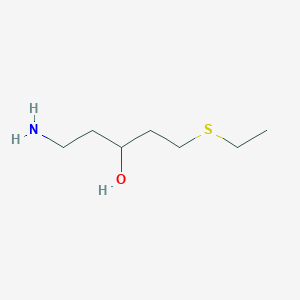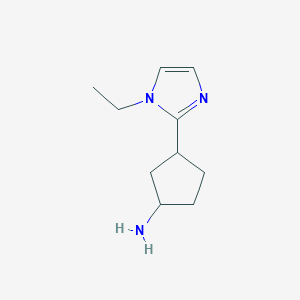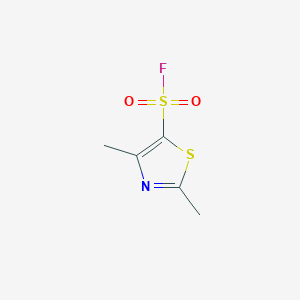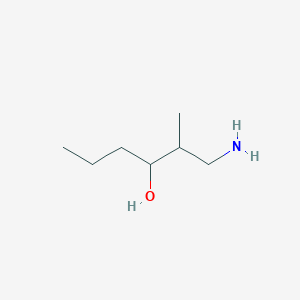
1-Amino-2-methylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methylhexan-3-ol is an organic compound that belongs to the class of amines and alcohols It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-methylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylhexan-3-one with ammonia in the presence of a reducing agent. This reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylhexan-3-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-methylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include 2-methylhexan-3-one or 2-methylhexanal.
Reduction: Products include 1-amino-2-methylhexane.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-Amino-2-methylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Amino-2-methylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 2-Amino-2-methylhexan-1-ol
- 3-Amino-2-methylhexan-2-ol
- 1-Amino-3-methylhexan-2-ol
Comparison: 1-Amino-2-methylhexan-3-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
1-amino-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-7(9)6(2)5-8/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
HCCXCMPWGADUTR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)
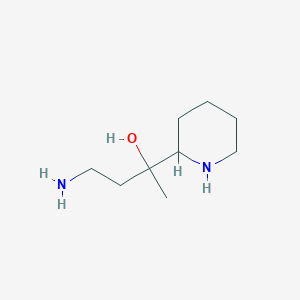

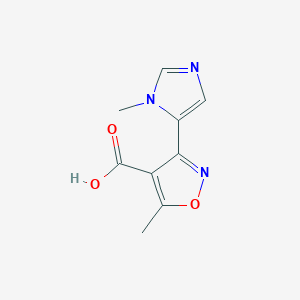

![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)



